![molecular formula C15H20O2 B1525385 2-[1-(2-Phenylethyl)cyclopentyl]acetic acid CAS No. 92655-03-3](/img/structure/B1525385.png)
2-[1-(2-Phenylethyl)cyclopentyl]acetic acid
Descripción general
Descripción
“2-[1-(2-Phenylethyl)cyclopentyl]acetic acid” is an organic compound . It belongs to the class of acetic acid derivatives. The compound appears as a powder .
Molecular Structure Analysis
The molecular formula of “2-[1-(2-Phenylethyl)cyclopentyl]acetic acid” is C15H20O2 . The IUPAC name for this compound is 2-[1-(2-phenylethyl)cyclopentyl]acetic acid . The SMILES string representation is C1CCC(C1)(CCC2=CC=CC=C2)CC(=O)O .Physical And Chemical Properties Analysis
The molecular weight of “2-[1-(2-Phenylethyl)cyclopentyl]acetic acid” is 232.32 g/mol . The compound appears as a powder . Unfortunately, detailed physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Pharmacological Applications
Research has shown that derivatives of cycloalkylacetic acids, such as "2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000)", exhibit a broad spectrum of pharmacological activities. These include anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative effects without causing gastrointestinal damage, highlighting their potential in therapeutic applications (Laufer et al., 1994).
Synthesis and Reactivity
Studies on the synthesis and reactivity of cyclopalladated compounds provide insights into the structural and electronic effects of cycloalkyl groups on metal complexes. For instance, research on "trans-(μ-Cl)2[Pd(κ2-C,N-(R)-C6H4-CHN-CHMe-Ph)]2" reveals the potential of cycloalkyl groups in directing the synthesis of organometallic compounds with specific configurations and reactivity profiles (Albert et al., 2007).
Enzyme Inhibition
Compounds with cycloalkylacetic acid structures have been explored for their enzyme inhibitory activities. For example, acetyl-boswellic acids, derived from natural sources, have been found to inhibit human topoisomerases I and IIalpha effectively. This action suggests a novel mechanism of enzyme inhibition that could be relevant for the development of anticancer and antibacterial agents (Syrovets et al., 2000).
Catalysis
In the field of catalysis, the structural motifs of cycloalkylacetic acids are valuable for designing catalysts with specific activities. Research demonstrates the utility of such compounds in processes like the electrochemical and photochemical-driven hydrogen evolution, highlighting their potential in energy conversion and storage technologies (Fu et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-[1-(2-phenylethyl)cyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c16-14(17)12-15(9-4-5-10-15)11-8-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMZEGFCQHYYPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCC2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Phenylethyl)cyclopentyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



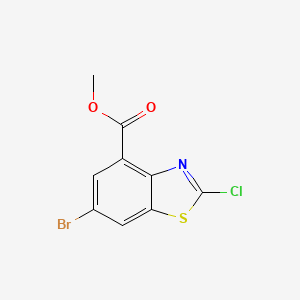
![5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1525303.png)
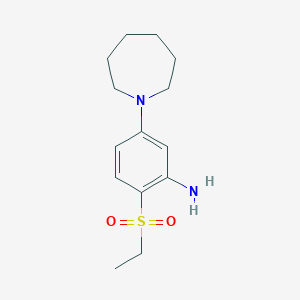
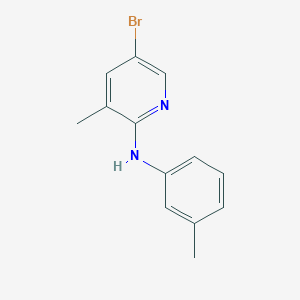
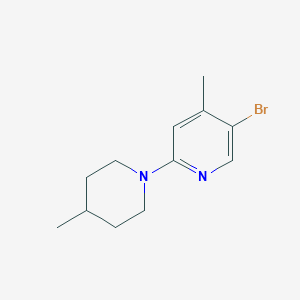
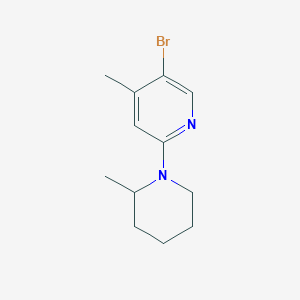
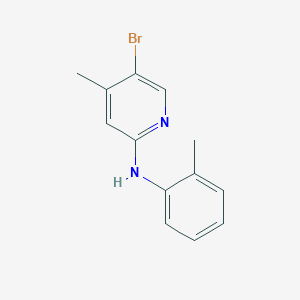
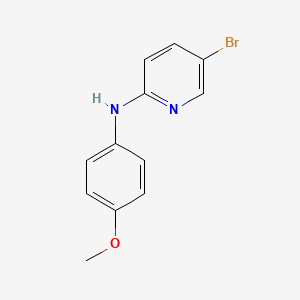
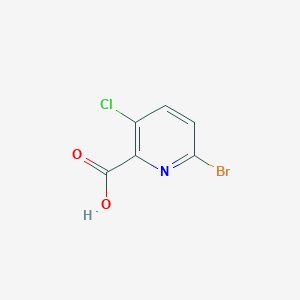
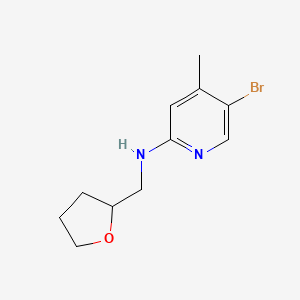
![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1525319.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1525320.png)
![3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525322.png)
![3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525325.png)